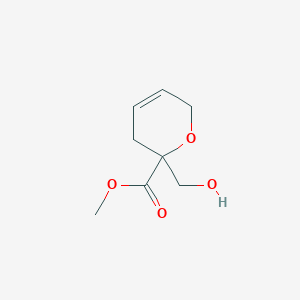
Methyl 6-(hydroxymethyl)-2,5-dihydropyran-6-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds involves cyclization reactions and esterification processes. For instance, carboxylic acids derived from 6-methyl-5-hepten-2-one have been used to prepare esters containing a tetrahydropyran ring through reactions with alcohols and acidic catalysts such as boron trifluoride diethyl etherate or iodine. These reactions highlight the synthetic routes to create complex structures involving the tetrahydropyran ring, similar to methyl 6-(hydroxymethyl)-2,5-dihydropyran-6-carboxylate (Hanzawa et al., 2012).
Molecular Structure Analysis
The molecular structure of related compounds, such as methyl 6-methyl-4-(benzoyloxymethyl)-2-oxo- 2H-pyran-5-carboxylate, has been elucidated using X-ray crystal analysis. These studies provide detailed insights into the arrangement of atoms within the molecule and the conformation of the pyran ring, which is crucial for understanding the chemical behavior of this compound (Covarrubias-zúñiga & Espinosa-Pérez, 1997).
Chemical Reactions and Properties
The chemical reactivity of compounds containing the dihydropyran ring can be explored through various reactions, including esterification, reduction, and reactions with acyl chlorides or methyl iodide. These reactions demonstrate the versatility and reactivity of the dihydropyran ring, providing a foundation for understanding the chemical properties of this compound (Hanzawa et al., 2012).
Applications De Recherche Scientifique
Chemical Reactions and Synthesis
Methyl 6-(hydroxymethyl)-2,5-dihydropyran-6-carboxylate is involved in various chemical reactions and synthesis processes. For instance, Abbott et al. (1974) explored its reactions in the rearrangement of Diels–Alder adducts of furan, highlighting its role in complex chemical transformations (Abbott, Acheson, Flowerday, & Brown, 1974). Similarly, Zonouz, Eskandari, and Khavasi (2012) described a green and efficient method for synthesizing related compounds, emphasizing the compound's significance in environmentally friendly chemical processes (Zonouz, Eskandari, & Khavasi, 2012).
Corrosion Inhibition
In the field of materials science, particularly in corrosion inhibition, derivatives of dihydropyran, closely related to this compound, have been studied. Dohare et al. (2017) investigated pyranpyrazole derivatives as novel corrosion inhibitors for mild steel, demonstrating the compound's potential in industrial applications (Dohare, Ansari, Quraishi, & Obot, 2017).
Medicinal Chemistry
In medicinal chemistry, derivatives of dihydropyran, which are structurally related to this compound, play a crucial role. For example, Prugh et al. (1990) explored derivatives of tetrahydropyran-2-ones as inhibitors of 3-hydroxy-3-methylglutaryl-coenzyme A reductase, highlighting the potential pharmacological importance of these compounds (Prugh, Alberts, Deana, Gilfillian, Huff, Smith, & Wiggins, 1990).
Biochemical Research
In biochemical research, studies like those conducted by Globisch et al. (2010) on the tissue distribution of hydroxymethylcytosine, indirectly relate to the study of hydroxymethyl compounds like this compound. Such studies contribute to our understanding of cellular and molecular mechanisms (Globisch, Münzel, Müller, Michalakis, Wagner, Koch, Brückl, Biel, & Carell, 2010).
Propriétés
IUPAC Name |
methyl 6-(hydroxymethyl)-2,5-dihydropyran-6-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O4/c1-11-7(10)8(6-9)4-2-3-5-12-8/h2-3,9H,4-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKLGLCDFXVLJMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CC=CCO1)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

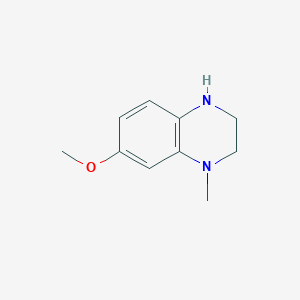
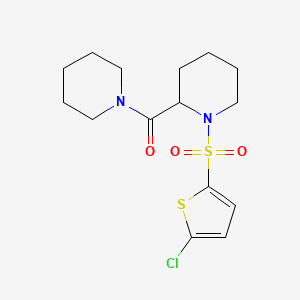
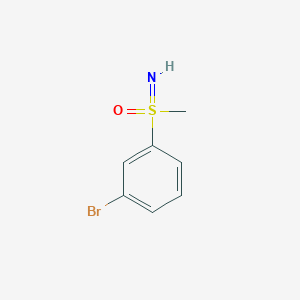
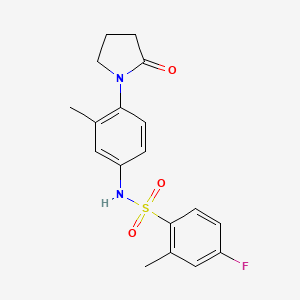
![2-[2-Methyl-4-(trifluoromethyl)furan-3-yl]acetonitrile](/img/structure/B2493053.png)
![(E)-3-(4-methylphenyl)-1-[4-(1H-pyrrol-1-yl)phenyl]-2-propen-1-one](/img/structure/B2493054.png)
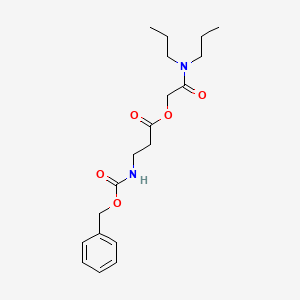
![N-[[1-[(4-Chlorophenyl)methyl]triazol-4-yl]methyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2493057.png)
![N~1~-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N~2~-(2-nitrophenyl)-1,2-ethanediamine](/img/structure/B2493059.png)
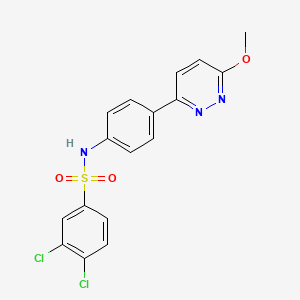

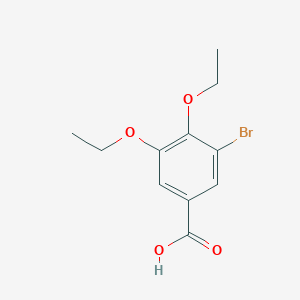

![5-[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazine-1-carbonyl]-3-methyl-1H-pyrimidine-2,4-dione](/img/structure/B2493066.png)